3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide
CAS No.:
Cat. No.: VC9007651
Molecular Formula: C14H13F3N6O3
Molecular Weight: 370.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13F3N6O3 |
|---|---|
| Molecular Weight | 370.29 g/mol |
| IUPAC Name | 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]propanamide |
| Standard InChI | InChI=1S/C14H13F3N6O3/c15-14(16,17)9-3-1-8(2-4-9)7-19-21-10(24)5-6-18-11-12(25)20-13(26)23-22-11/h1-4,7H,5-6H2,(H,18,22)(H,21,24)(H2,20,23,25,26)/b19-7+ |
| Standard InChI Key | UILKIXZJDRIQCS-FBCYGCLPSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=NNC(=O)CCNC2=NNC(=O)NC2=O)C(F)(F)F |
Introduction
The compound 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide is a complex organic molecule with a unique structure that includes a hydrazide functional group and a tetrahydro-triazine moiety. Its molecular formula is C14H13F3N6O3, and it has a molecular weight of approximately 370.29 g/mol . This compound is of interest due to its potential biological activities and chemical reactivity, which are influenced by its structural features.
Chemical Formula and Molecular Weight
-
Molecular Formula: C14H13F3N6O3
-
Molecular Weight: 370.29 g/mol
Functional Groups
-
The compound contains a hydrazide group and a tetrahydro-triazine moiety, both of which contribute to its potential biological activity and chemical reactivity.
-
The presence of a trifluoromethyl group attached to a benzylidene moiety adds to its complexity and potential for interaction with biological targets.
Potential Applications and Biological Activities
Compounds with similar structures, particularly those containing tetrahydro-triazine rings, have been studied for their biological activities. These include antimicrobial and anticancer properties, depending on the specific functional groups attached to the triazine core. The presence of a trifluoromethyl group may enhance lipophilicity and influence the compound's ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide | C14H13F3N6O3 | Contains a trifluoromethyl group; potential for enhanced lipophilicity. |
| (E)-3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide | Not specified | Features a phenylallylidene group; potential for biological activity due to hydrazone and dioxo derivatives. |
| N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide | C14H13N7O3 | Includes an indolyl group; potential applications in pharmaceuticals due to its structural complexity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume